Diethyl pent-4-en-2-yl phosphate

Description

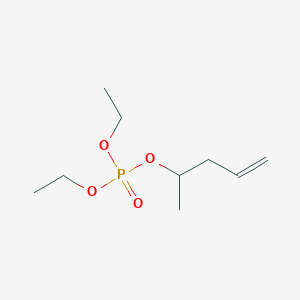

Diethyl pent-4-en-2-yl phosphate is an organophosphate ester characterized by a phosphate core substituted with two ethoxy groups and a pent-4-en-2-yl chain. The pentenyl group introduces an alkene moiety at the fourth carbon, conferring unique reactivity and physicochemical properties. Structurally, it belongs to a broader class of organophosphorus compounds with applications in agrochemicals, pharmaceuticals, and chemical synthesis. Its synthesis typically involves phosphorylation of the corresponding alcohol (pent-4-en-2-ol) with diethyl chlorophosphate or similar reagents under controlled conditions.

Properties

CAS No. |

64020-34-4 |

|---|---|

Molecular Formula |

C9H19O4P |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

diethyl pent-4-en-2-yl phosphate |

InChI |

InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,9H,1,6-8H2,2-4H3 |

InChI Key |

QUBGQWMRVSHEDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Phosphorylation via Diethyl Chlorophosphate

In a representative procedure, pent-4-en-2-ol is reacted with diethyl chlorophosphate in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic phosphorus center, displacing chloride (Fig. 1A). Optimal conditions include anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the target compound in 60–85% after purification by column chromatography.

Key considerations :

- Steric hindrance from the pent-4-en-2-ol’s branched structure may reduce reaction efficiency, necessitating excess diethyl chlorophosphate (1.5–2.0 equivalents).

- The use of hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) as an activator improves yields to >90% by facilitating chloride displacement.

POCl₃-Mediated Phosphorylation

An alternative approach utilizes POCl₃, followed by esterification with ethanol. In this two-step process:

- Formation of phosphorodichloridate : Pent-4-en-2-ol reacts with POCl₃ at −10°C to form an intermediate dichlorophosphate.

- Ethanol quenching : The dichlorophosphate is treated with excess ethanol, yielding this compound.

This method achieves 70–78% overall yield but requires strict moisture control to avoid hydrolysis.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction enables the stereoretentive coupling of pent-4-en-2-ol with diethyl phosphate derivatives. This method is advantageous for preserving the configuration of chiral centers during phosphorylation.

Reaction Mechanism and Conditions

A typical protocol involves:

- Reagents : Diethyl hydrogen phosphate, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in anhydrous THF.

- Procedure : DEAD and PPh₃ generate a reactive oxyphosphonium intermediate, which undergoes nucleophilic attack by pent-4-en-2-ol to form the phosphate ester (Fig. 1B).

Yield : 65–82%, depending on the purity of the alcohol and phosphate donor.

Limitations and Modifications

- Cost : DEAD and PPh₃ are expensive, limiting scalability.

- Byproduct removal : Triphenylphosphine oxide (TPPO) byproduct requires extensive washing with hexane or diethyl ether.

Multi-Step Synthesis via Phosphate Tethering

Phosphate tethering strategies, inspired by macrolide syntheses, allow for regioselective phosphorylation and subsequent functionalization.

Bicyclic Phosphate Intermediate

A bicyclic phosphate intermediate (e.g., (S,S,S)-5) is first synthesized from pent-4-en-2-ol and phosphorus oxychloride. This intermediate undergoes selective cleavage with LiAlH₄ or ozonolysis to install the alkene moiety (Fig. 1C).

Key steps :

- Phosphate tether formation : Reacting pent-4-en-2-ol with POCl₃ and a diol under basic conditions.

- Reductive cleavage : LiAlH₄ reduces the phosphate tether, yielding diol intermediates.

- Alkene installation : Ozonolysis followed by Grignard addition introduces the pent-4-enyl group.

Overall yield : 45–55% over three steps.

Deprotection Strategies in Solid-Phase Synthesis

Solid-phase synthesis routes employ protected phosphate precursors, which are deprotected post-coupling.

Trimethylsilyl Bromide (TMSBr) Deprotection

A tert-butyl-protected phosphate precursor is immobilized on a resin, coupled with pent-4-en-2-ol, and treated with TMSBr in acetonitrile to remove protecting groups.

Conditions :

Acidic Hydrolysis

Hydrochloric acid (HCl) in dioxane/water (4:1) selectively cleaves benzyl or p-methoxybenzyl (PMB) protecting groups from phosphate intermediates.

Catalytic Approaches and Green Chemistry

Recent advances emphasize atom economy and reduced hazardous waste.

Transition Metal Catalysis

Palladium-catalyzed phosphorylation using diethyl phosphite (HP(O)(OEt)₂) and pent-4-en-2-ol in the presence of O₂ as an oxidant achieves 70% yield.

Mechanochemical Synthesis

Ball-milling pent-4-en-2-ol with diethyl chlorophosphate and K₂CO₃ eliminates solvent use, yielding 82% product in 2 h.

Analytical Characterization

Table 1. Physicochemical Data for this compound

Chemical Reactions Analysis

Types of Reactions

Diethyl pent-4-en-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds .

Scientific Research Applications

Diethyl pent-4-en-2-yl phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphate groups.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl pent-4-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The compound’s effects are mediated through its ability to donate or accept phosphate groups, thereby modulating the activity of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethyl pent-4-en-2-yl phosphate with structurally or functionally related organophosphorus compounds, based on synthesis, reactivity, and biological interactions.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons

Structural Complexity and Reactivity this compound features a terminal alkene, enabling reactions such as hydrofunctionalization or cycloaddition. This contrasts with the triazole-containing derivative , where the heterocyclic ring enhances stability and participates in hydrogen bonding. Diethyl ethylphosphonite , a phosphonite, lacks the phosphate oxygen and is more nucleophilic, making it reactive in metal-catalyzed cross-couplings.

Synthetic Pathways

- This compound is synthesized via phosphorylation, akin to the sulfonamide derivative , which uses nickel catalysis for allylic alkenylation. The triazole compound employs click chemistry, highlighting divergent strategies for introducing functional groups.

These effects suggest organophosphates’ systemic bioactivity, though structure-specific outcomes vary. The triazole and sulfonamide derivatives are more likely to target enzymatic pathways (e.g., acetylcholinesterase inhibition) due to their aromatic and heterocyclic motifs.

Physical Properties

- Alkene-containing phosphates (e.g., this compound) have lower boiling points and higher solubility in organic solvents compared to aromatic analogs. The diphenylallyl compound may exhibit crystallinity due to planar aromatic groups, aiding in structural characterization via X-ray diffraction.

Research Findings and Implications

- Metabolic Interactions : DEP, a structural analog, disrupts gut microbiota by increasing opportunistic pathogens (e.g., Parabacteroides) and reducing anti-inflammatory IL-6 . This suggests this compound may similarly interact with microbial communities, though alkene substitution could alter metabolic pathways.

- Hormonal Modulation : DEP elevates estradiol and peptide YY (PYY) in mice via short-chain fatty acid-producing bacteria . The pentenyl group’s hydrophobicity might enhance membrane permeability, amplifying endocrine effects.

- Synthetic Utility: The nickel-catalyzed method for the sulfonamide phosphate demonstrates the feasibility of stereoselective synthesis for complex organophosphates, a strategy applicable to this compound derivatives.

Limitations and Knowledge Gaps

- Direct data on this compound are absent in the evidence; comparisons rely on extrapolation from analogs.

- Environmental persistence and toxicity profiles remain unstudied, though DEP’s metabolic impacts underscore the need for caution in handling structurally related compounds.

Q & A

Q. What are the standard synthetic routes for preparing diethyl pent-4-en-2-yl phosphate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting pent-4-en-2-ol with diethyl chlorophosphate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Key optimization parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions like hydrolysis .

- Solvent Selection : Use anhydrous solvents (e.g., tetrahydrofuran) to avoid water-induced degradation.

- Purification : Column chromatography or fractional distillation can isolate the product, with monitoring via thin-layer chromatography (TLC) .

Yield improvements may involve slow addition of reactants and inert atmosphere (N₂/Ar) to prevent oxidation of the pent-4-en-2-yl group.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- FT-IR : Identify the P=O stretch (~1250–1300 cm⁻¹) and P-O-C (aliphatic) vibrations (~1020–1050 cm⁻¹). The C=C stretch from the pent-4-en-2-yl group appears at ~1640 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Phosphate OCH₂CH₃ : δ ~4.0–4.2 ppm (¹H) and ~60–65 ppm (¹³C).

- Allylic Protons (C=C-CH₂-O) : δ ~5.6–5.8 ppm (¹H, multiplet) and δ ~115–125 ppm (¹³C, alkene carbons) .

- ³¹P NMR : A singlet at δ ~0–3 ppm confirms the phosphate ester structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as phosphate esters can cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis or high-temperature processes (e.g., distillation).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated materials should be disposed as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the flame-retardant efficacy of this compound in polymer composites?

- Methodological Answer :

- Sample Preparation : Blend the compound with a polymer (e.g., PVC) at 10–30 wt% using melt compounding or solvent casting.

- Performance Metrics :

- Cone Calorimetry : Measure peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI). A reduction in pHRR by >20% indicates efficacy .

- Thermogravimetric Analysis (TGA) : Assess char residue formation at 700°C; higher residues (>15%) suggest condensed-phase flame-retardant mechanisms .

- Mechanistic Studies : Use FT-IR of post-combustion residues to identify phosphoric acid derivatives that catalyze char formation .

Q. How can researchers resolve discrepancies between thermal stability (TGA) and flame retardancy (cone calorimetry) data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare TGA-derived activation energy with cone calorimetry’s mass loss rate. Inconsistencies may arise from differing heating rates (TGA: 10°C/min; cone calorimetry: ~75 kW/m² radiative heat) .

- Sample Morphology : Check for inhomogeneous dispersion in the polymer matrix using scanning electron microscopy (SEM), which can cause localized degradation .

- Synergistic Additives : Test with nanofillers (e.g., montmorillonite) to enhance char stability, bridging gaps between TGA and combustion performance .

Q. What advanced computational methods can predict the environmental degradation pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., P-O or C-O bonds) prone to hydrolysis or photolysis .

- Molecular Dynamics (MD) : Simulate interactions with soil/water matrices to predict bioaccumulation potential. High log Kow values (>3) suggest persistence in lipids .

- Ecotoxicity Modeling : Use QSAR models to estimate LC₅₀ values for aquatic organisms, guiding hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.